molecular formula C15H17N3O B2572474 1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 733702-05-1

1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2572474
CAS No.: 733702-05-1
M. Wt: 255.321
InChI Key: CMZXBPWZEXDHRA-UHFFFAOYSA-N
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Description

1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one is a compound of significant interest in various scientific fields It is known for its complex structure, which includes a quinoline moiety attached to a piperazine ring, further connected to an ethanone group

Mechanism of Action

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological and pharmaceutical activities . These activities suggest that the compound may interact with multiple targets within the body.

Mode of Action

Quinoline derivatives are known to exhibit a variety of biological activities, suggesting that they interact with their targets in a complex manner . More research is needed to fully understand the specific interactions between this compound and its targets.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biological and pharmaceutical activities . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Quinoline derivatives are known to exhibit a variety of biological and pharmaceutical activities . This suggests that the compound may have a range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one typically involves the reaction of quinoline derivatives with piperazine under specific conditions. One common method includes the following steps:

    Starting Materials: Quinoline-2-carboxylic acid and piperazine.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Procedure: The quinoline-2-carboxylic acid is activated by the coupling agent, followed by the addition of piperazine. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Reduced quinoline or piperazine derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: 1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one is unique due to its specific receptor binding profile and its potential applications in various therapeutic areas. Its ability to act as both an agonist and antagonist at different receptors sets it apart from other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

1-(4-quinolin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-12(19)17-8-10-18(11-9-17)15-7-6-13-4-2-3-5-14(13)16-15/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZXBPWZEXDHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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